molecular formula C20H18ClN3OS B15101307 (5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B15101307
M. Wt: 383.9 g/mol
InChI Key: LSVCJHMZHZXGMD-JXAWBTAJSA-N
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Description

(5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, while highlighting relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(4-phenylpiperazin-1-yl)thiazolidinone with 2-chlorobenzaldehyde. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Anti-inflammatory Properties

Recent studies have indicated that thiazole derivatives exhibit significant anti-inflammatory activity. For instance, a related compound with a similar thiazol scaffold demonstrated potent inhibition of 5-lipoxygenase (5-LO) with an IC50 value of 0.08 μM in both cell-free and cell-based assays, suggesting that modifications in the thiazole structure can enhance biological activity .

CompoundIC50 (μM)Activity
This compoundTBDTBD
Related Thiazole Derivative0.085-LO Inhibitor

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on various thiazole derivatives against human cancer cell lines. Notably, compounds resembling the structure of this compound have shown varying degrees of tumor growth inhibition. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin .

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-II and 5-LO. These enzymes are critical in the production of pro-inflammatory mediators. A study highlighted that thiazole derivatives could selectively inhibit COX-II with IC50 values ranging from 0.66 to 2.04 μM, demonstrating their potential as anti-inflammatory agents .

Case Studies

  • Case Study on COX-II Inhibition : A recent investigation into a series of thiazole derivatives revealed that modifications at specific positions could significantly enhance COX-II inhibitory activity. The most potent compounds exhibited selectivity over COX-I, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .
  • Cancer Cell Line Evaluation : Another study evaluated the cytotoxic effects of thiazole derivatives on multiple human cancer cell lines. The results indicated that some compounds not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C20H18ClN3OS/c21-17-9-5-4-6-15(17)14-18-19(25)22-20(26-18)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b18-14-

InChI Key

LSVCJHMZHZXGMD-JXAWBTAJSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=C4Cl)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4Cl)S3

Origin of Product

United States

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